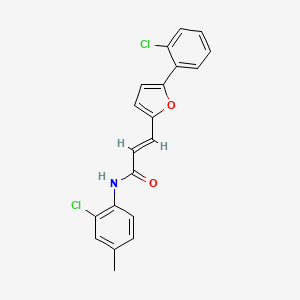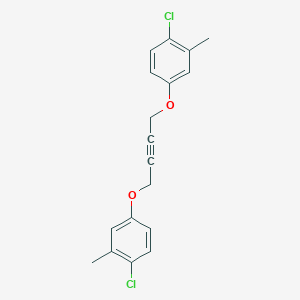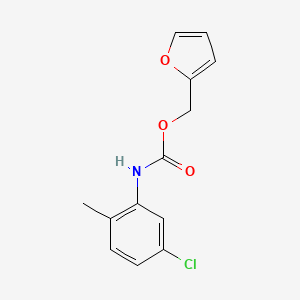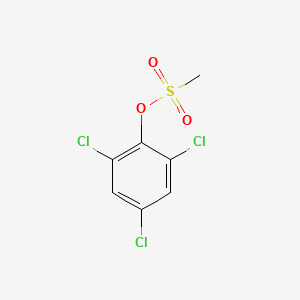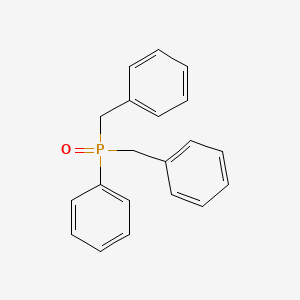
Dibenzyl(phenyl)phosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl(phenyl)phosphine oxide is an organophosphorus compound with the molecular formula C20H19OP It is a phosphine oxide derivative, characterized by the presence of two benzyl groups and one phenyl group attached to a phosphorus atom, which is further bonded to an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibenzyl(phenyl)phosphine oxide can be synthesized through several methods. One common approach involves the oxidation of dibenzyl(phenyl)phosphine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the phosphine being dissolved in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the phosphine with the oxidizing agent. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance the reaction rate .
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyl(phenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides with higher oxidation states.
Reduction: It can be reduced back to dibenzyl(phenyl)phosphine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl or phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, Grignard reagents.
Major Products
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Dibenzyl(phenyl)phosphine.
Substitution: Various substituted phosphine oxides depending on the reagents used.
Aplicaciones Científicas De Investigación
Dibenzyl(phenyl)phosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the behavior of natural phosphates.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants and as an intermediate in the synthesis of other organophosphorus compounds
Mecanismo De Acción
The mechanism of action of dibenzyl(phenyl)phosphine oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. In biological systems, it may act as an enzyme inhibitor by binding to active sites and altering enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine oxide: Another phosphine oxide with three phenyl groups.
Tribenzylphosphine oxide: Contains three benzyl groups attached to the phosphorus atom.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: A phosphine oxide with two phenyl groups and a trimethylbenzoyl group.
Uniqueness
Dibenzyl(phenyl)phosphine oxide is unique due to its specific combination of benzyl and phenyl groups, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other phosphine oxides .
Propiedades
Número CAS |
24442-45-3 |
|---|---|
Fórmula molecular |
C20H19OP |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
[benzyl(phenyl)phosphoryl]methylbenzene |
InChI |
InChI=1S/C20H19OP/c21-22(20-14-8-3-9-15-20,16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2 |
Clave InChI |
LGYXFWWXWCPFHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one](/img/structure/B11946664.png)
